

Ethyl 2-(4-hydroxyphenoxy)propanoate CAS number 71301-98-9

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Compound of Interest

Compound Name:	<i>Ethyl 2-(4-hydroxyphenoxy)propanoate</i>
Cat. No.:	B1587018

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An In-Depth Technical Guide to **Ethyl 2-(4-hydroxyphenoxy)propanoate** (CAS 71301-98-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:
A Senior Application Scientist

Foreword: Beyond the CAS Number

Ethyl 2-(4-hydroxyphenoxy)propanoate, particularly its (R)-enantiomer, is more than a mere catalog chemical. It represents a critical chiral building block, pivotal in the synthesis of high-value agrochemicals. Understanding its properties, synthesis, and analysis is fundamental for chemists working on aryloxyphenoxypropionate herbicides, a class of compounds essential for modern agriculture. This guide moves beyond surface-level data to provide a deeper, application-focused understanding, explaining not just the "what" but the "why" behind the methodologies presented. We will explore its synthesis from both racemic and stereoselective perspectives, detail rigorous analytical validation, and contextualize its primary application, ensuring every protocol is a self-validating system grounded in established chemical principles.

Physicochemical & Structural Profile

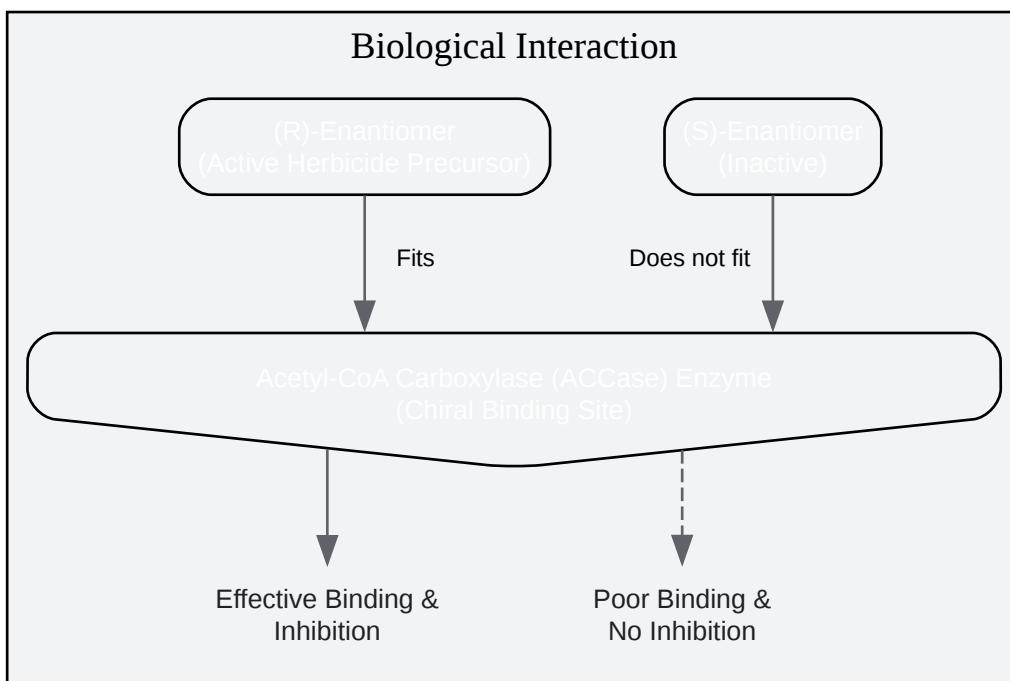
Ethyl 2-(4-hydroxyphenoxy)propanoate is an organic intermediate whose utility is intrinsically linked to its specific stereochemistry.^{[1][2]} The (R)-enantiomer is the biologically active precursor for potent herbicides.^[3]

Property	Value	Source(s)
CAS Number	71301-98-9 ((R)-enantiomer)	[1] [3] [4]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[4] [5]
Molecular Weight	210.23 g/mol	[4] [5]
Appearance	Colorless to light yellow liquid or crystalline solid	[6] [7]
Melting Point	36-37 °C	[8]
Boiling Point	327.4 °C at 760 mmHg	[8] [9]
Density	1.156 g/cm ³	[8] [9]
Solubility	Soluble in organic solvents like ethanol, DMF; insoluble in water.	[6]
Canonical SMILES	CCOC(=O)C(C)OC1=CC=C(C =C1)O	[8]
Isomeric SMILES ((R)- enantiomer)	CCOC(=O)--INVALID-LINK-- OC1=CC=C(C=C1)O	[8] [10]

The Imperative of Chirality in Bioactivity

In the realm of agrochemicals, molecular geometry is paramount. The herbicidal activity of the aryloxyphenoxypropionate class is predominantly associated with the (R)-enantiomer.[\[3\]](#) This enantioselectivity arises because the target enzyme in grass weeds, Acetyl-CoA Carboxylase (ACCase), possesses a chiral binding site. The (R)-isomer fits this site with high affinity, inhibiting the enzyme and disrupting fatty acid synthesis, which is fatal to the weed. The (S)-enantiomer, conversely, exhibits significantly lower herbicidal activity.[\[3\]](#)

This biological reality dictates the synthetic strategy. Producing the enantiomerically pure (R)-isomer is not merely an academic exercise; it is a commercial and environmental necessity. It allows for higher efficacy at reduced application rates, minimizing the chemical load on the environment.[\[3\]](#)



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Caption: Enantioselective interaction with the target enzyme.

Synthesis Strategies: From Racemate to Enantiopure

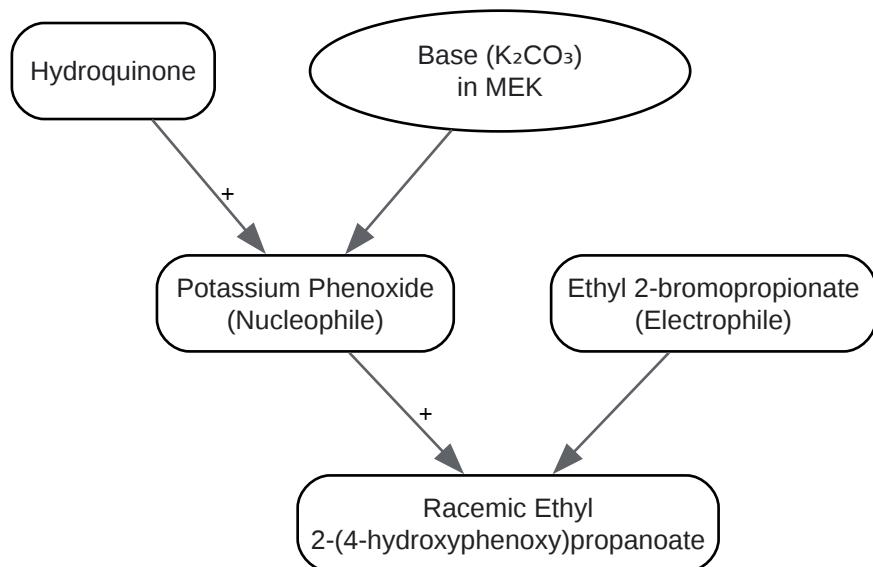
The synthesis of **Ethyl 2-(4-hydroxyphenoxy)propanoate** can be approached through several well-established organic chemistry pathways. The choice of method often depends on the desired stereochemical outcome—racemic mixture or the pure (R)-enantiomer.

Nucleophilic Substitution (Williamson Ether Synthesis)

A common and direct method involves the reaction of a phenoxide with a suitable electrophile. This pathway typically produces a racemic mixture unless a chiral starting material is used.

Reaction Scheme: Hydroquinone is deprotonated by a base (e.g., K_2CO_3) to form a phenoxide nucleophile, which then attacks an ethyl lactate derivative, such as ethyl 2-bromopropionate.

[11]



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Caption: Williamson ether synthesis pathway.

Protocol 1: Synthesis of Racemic Ethyl 2-(4-hydroxyphenoxy)propionate

This protocol is adapted from established literature procedures.[\[11\]](#)

- Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (12.2 g), anhydrous potassium carbonate (50 g), and methyl ethyl ketone (MEK, 100 mL).
- Addition of Electrophile: Add ethyl DL-2-bromopropionate (10 g) to the suspension.
- Reflux: Heat the mixture to reflux and maintain vigorous stirring for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup (Filtration): After cooling to room temperature, remove the insoluble inorganic salts by filtration. Wash the filter cake with a small amount of MEK.
- Workup (Concentration): Concentrate the combined filtrate by rotary evaporation to remove the solvent.
- Workup (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 5% aqueous hydrochloric acid, followed by brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: 20% ethyl acetate in n-hexane) to yield the final product.[11]

Stereoselective Synthesis Routes

To obtain the desired (R)-enantiomer, stereocontrol is essential. This is typically achieved either by using a chiral starting material or by separating the enantiomers after a racemic synthesis.

- Esterification of Chiral Acid: The most direct approach is the Fischer esterification of commercially available (R)-2-(4-hydroxyphenoxy)propanoic acid with ethanol, using an acid catalyst like sulfuric acid.[3]
- Chiral Precursors: An alternative Williamson ether synthesis can be performed using hydroquinone and a chiral ethyl lactate derivative, such as ethyl (S)-2-chloropropionate or a tosylate of ethyl (S)-lactate, which proceeds with inversion of stereochemistry to yield the (R)-product.[12]
- Enzymatic Resolution: This powerful green chemistry technique uses enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. For example, lipase from *Aspergillus oryzae* can be used to achieve >99% enantiomeric excess of the (R)-isomer from a racemic ester.[3]

Analytical Characterization & Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and, most importantly, the enantiomeric excess of the final product.

Structural Verification

Standard spectroscopic methods are used to confirm the chemical structure:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to verify the connectivity of atoms.
- Mass Spectrometry (MS): To confirm the molecular weight (210.23 g/mol).[4][5]

- Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester C=O, hydroxyl O-H, C-O ether stretches).

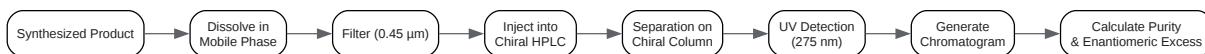
Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying the enantiomers of **Ethyl 2-(4-hydroxyphenoxy)propanoate**, thereby determining both overall purity and enantiomeric excess (e.e.).^[3]

Protocol 2: Chiral HPLC Analysis

This protocol provides a robust starting point for method development. The exact column and mobile phase may require optimization.

- System: An HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiraldak AD-H, or equivalent).
- Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the enantiomers.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Sample Preparation: Prepare a standard solution of the sample at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
- Injection Volume: 10 µL.
- Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$

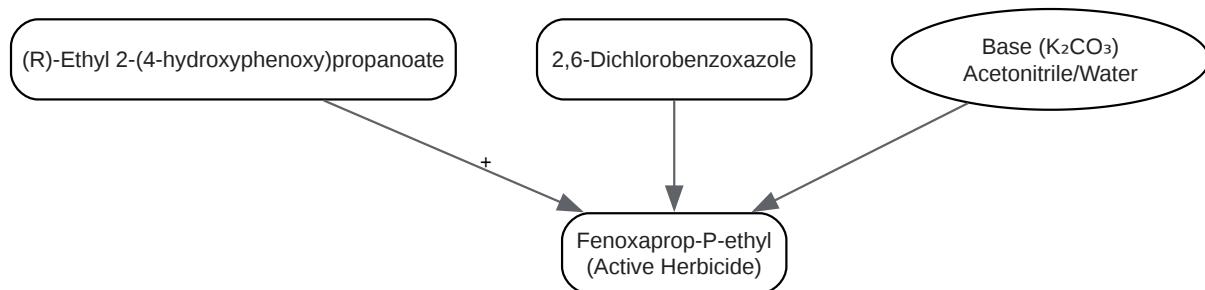


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Caption: Workflow for Chiral HPLC Analysis.

Application in Fenoxaprop-P-ethyl Synthesis

The primary industrial application of **(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate** is as a direct precursor to Fenoxaprop-P-ethyl, the active enantiomer of the herbicide Fenoxaprop-ethyl.[3][13] The synthesis involves a nucleophilic aromatic substitution reaction where the hydroxyl group of the propanoate reacts with 2,6-dichlorobenzoxazole.



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Caption: Synthesis of Fenoxaprop-P-ethyl.

This conversion highlights the compound's role as a high-value intermediate. The purity and enantiomeric integrity of the starting material directly impact the yield and quality of the final active pharmaceutical ingredient (API) for the agrochemical formulation.[13][14]

Safety, Handling, and Storage

As with any chemical intermediate, proper handling is essential to ensure laboratory safety.

GHS Hazard Classification:

- Skin Irritation (Category 2)[4]

- Serious Eye Irritation (Category 2A)[\[4\]](#)
- Specific target organ toxicity — single exposure (Category 3), Respiratory system[\[4\]](#)

Precautionary Measure	Guideline	Source(s)
Engineering Controls	Use only outdoors or in a well-ventilated area.	[4]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields, and a lab coat.	[4] [15] [16]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.	[4]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	[4]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.	[4]
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.	[4]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).	[8] [17] [18]
Incompatibilities	Strong oxidizing agents.	[4]

Conclusion

Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 71301-98-9) is a cornerstone intermediate in the synthesis of modern, enantiomerically pure herbicides. Its value is defined by the chirality of the C2 position on the propanoate chain. A thorough understanding of its stereoselective synthesis, purification, and rigorous chiral analysis is non-negotiable for any researcher or development professional in this field. The protocols and data presented in this guide provide a validated framework for the successful synthesis and quality control of this critical compound, enabling the development of more effective and environmentally responsible agricultural solutions.

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